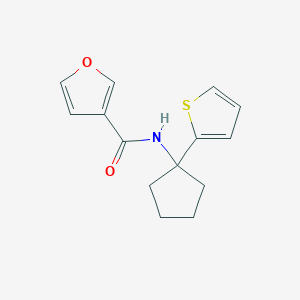
2-(1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C15H16N4O3S and its molecular weight is 332.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
- Chemical Synthesis : A study by Vasilin et al. (2015) explored the chemical synthesis involving compounds structurally related to 2-(1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. They investigated the reactions of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid, leading to angular isoindole-6,12-diones. This research provides insights into the synthesis pathways of similar compounds Vasilin et al., 2015.
Anticancer Potential
- Anticancer Activities : Gomha et al. (2017) synthesized and evaluated novel thiazole and 1,3,4-thiadiazole derivatives, including structures related to the compound . These derivatives demonstrated potent anticancer activities, suggesting potential applications in developing new pharmacological agents Gomha et al., 2017.
Antimicrobial Properties
- Synthesis and Antimicrobial Evaluation : Ansari and Lal (2009) conducted research on the synthesis of novel azetidin-2-ones, including structures similar to this compound, and evaluated them for their antimicrobial properties. This study highlights the potential use of these compounds as antimicrobial agents Ansari & Lal, 2009.
Carbonic Anhydrase Inhibition
- Carbonic Anhydrase Inhibition : A study by Kocyigit et al. (2016) focused on the synthesis of novel derivatives including 2-(4-(aryl)thiazole-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione and evaluated their inhibitory effects on carbonic anhydrase isoenzymes. Their findings indicated these compounds as effective inhibitors, suggesting their potential use in medical applications Kocyigit et al., 2016.
Heterocyclic Compound Synthesis
- Synthesis of Heterocyclic Compounds : Islyaikin et al. (2001) explored the synthesis of heteroannulenes containing structures related to this compound. Their research contributes to the understanding of creating expanded heteroazaporphyrinoids, which are significant in the field of organic chemistry Islyaikin et al., 2001.
Corrosion Inhibition
- Corrosion Inhibition Studies : Yadav et al. (2015) conducted experimental and quantum chemical studies on thiazolidinedione derivatives, similar to the compound , for their effectiveness as corrosion inhibitors for mild steel in acidic solutions. This research suggests the potential application of these compounds in industrial corrosion protection Yadav et al., 2015.
Properties
IUPAC Name |
2-[1-(4-methylthiadiazole-5-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-8-12(23-17-16-8)15(22)18-6-9(7-18)19-13(20)10-4-2-3-5-11(10)14(19)21/h2-3,9-11H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKSXLANLRSLSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
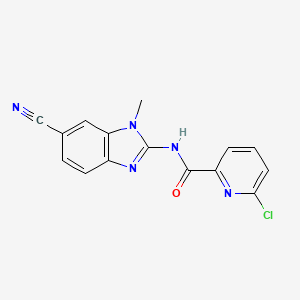
![9-([1,1'-Biphenyl]-4-yl)-10-bromo-2-phenylanthracene](/img/structure/B3018080.png)
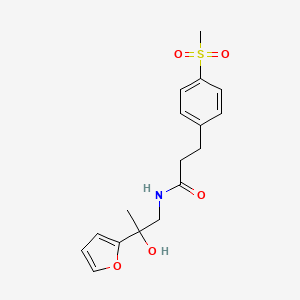
![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B3018085.png)
![2-fluoro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide](/img/structure/B3018086.png)
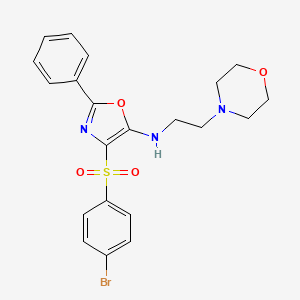
![2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-propyl-1H-imidazole](/img/structure/B3018088.png)
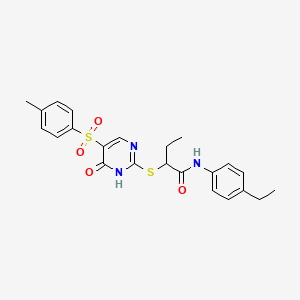
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3018091.png)
![6-(2-Chlorophenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3018092.png)
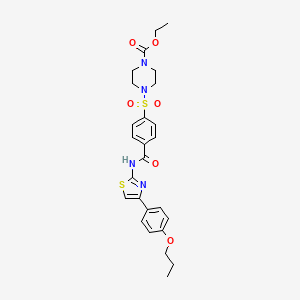
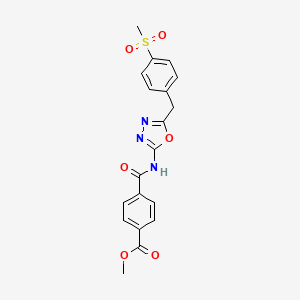
![1-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3018099.png)
